molecular formula C23H20N2O6S B11253258 methyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11253258
M. Wt: 452.5 g/mol
InChI Key: ZDQYOPWYLQLOIH-UHFFFAOYSA-N
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Description

Methyl 4-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzenesulfonyl group, a benzoxazine ring, and a benzoate ester, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler benzoxazine compounds .

Scientific Research Applications

Methyl 4-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazine ring may also play a role in binding to biological targets, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 4-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H20N2O6S/c1-30-23(27)16-11-13-17(14-12-16)24-22(26)21-15-25(19-9-5-6-10-20(19)31-21)32(28,29)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3,(H,24,26)

InChI Key

ZDQYOPWYLQLOIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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